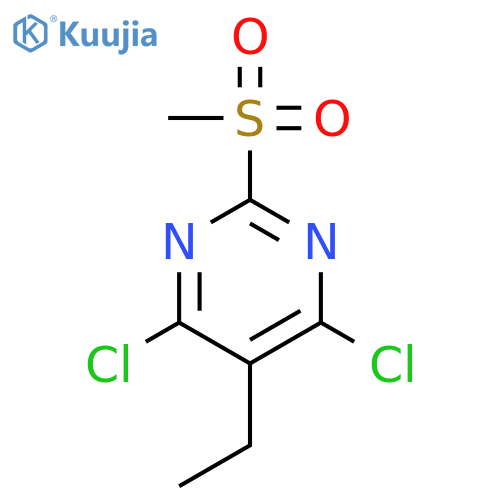Cas no 1263314-16-4 (4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine)

1263314-16-4 structure
商品名:4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine
CAS番号:1263314-16-4
MF:C7H8Cl2N2O2S
メガワット:255.121618270874
MDL:MFCD11846228
CID:1032290
4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine 化学的及び物理的性質
名前と識別子
-
- 4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine
- 4,6-dichloro-5-ethyl-2-methylsulfonylpyrimidine
- 4,6-bis(chloranyl)-5-ethyl-2-methylsulfonyl-pyrimidine
- C7H8Cl2N2O2S
- 4,6-Dichloro-5-ethyl-2-(methanesulfonyl)pyrimidine
- FCH1406249
- AK122869
- AX8247047
- Y3216
- 2-Methylsulfonyl-4,6-dichloro-5-ethylpyrimidine
- Pyrimidine, 4,6-dichloro-5-ethyl-2-(methylsulfonyl)-
-
- MDL: MFCD11846228
- インチ: 1S/C7H8Cl2N2O2S/c1-3-4-5(8)10-7(11-6(4)9)14(2,12)13/h3H2,1-2H3
- InChIKey: GHQHLNPDZLZVLB-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(N=C(N=1)S(C([H])([H])[H])(=O)=O)Cl)C([H])([H])C([H])([H])[H]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 279
- トポロジー分子極性表面積: 68.3
4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H320-H335
- 警告文: P261-P280-P301+P312-P302+P352-P305+P351+P338
- ちょぞうじょうけん:Inert atmosphere,2-8°C
4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1214626-250mg |
4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine |
1263314-16-4 | 95% | 250mg |
¥1380.00 | 2024-08-09 | |
| TRC | D436398-10mg |
4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine |
1263314-16-4 | 10mg |
$ 50.00 | 2022-06-05 | ||
| abcr | AB490691-1 g |
4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine; . |
1263314-16-4 | 1g |
€557.90 | 2022-07-29 | ||
| Ambeed | A141656-1g |
4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine |
1263314-16-4 | 95% | 1g |
$241.0 | 2024-04-25 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WN472-200mg |
4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine |
1263314-16-4 | 95+% | 200mg |
684.0CNY | 2021-07-14 | |
| Chemenu | CM167204-250mg |
4,6-dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine |
1263314-16-4 | 95% | 250mg |
$117 | 2023-02-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WN472-250mg |
4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine |
1263314-16-4 | 95+% | 250mg |
1198CNY | 2021-05-07 | |
| A2B Chem LLC | AA36912-1g |
4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine |
1263314-16-4 | 95% | 1g |
$154.00 | 2024-01-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1214626-1g |
4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine |
1263314-16-4 | 95% | 1g |
¥3437.00 | 2024-08-09 | |
| eNovation Chemicals LLC | D745639-250mg |
Pyrimidine, 4,6-dichloro-5-ethyl-2-(methylsulfonyl)- |
1263314-16-4 | 95+% | 250mg |
$175 | 2024-06-08 |
4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine 関連文献
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
1263314-16-4 (4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine) 関連製品
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1263314-16-4)4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine

清らかである:99%
はかる:1g
価格 ($):217.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1263314-16-4)2-Methylsulfonyl-4,6-dichloro-5-ethylpyriMidine

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ